Product packaging for 3-(5-Methyl-2-nitrophenoxy)propan-1-amine(Cat. No.:)

3-(5-Methyl-2-nitrophenoxy)propan-1-amine

Cat. No.: B13537281
M. Wt: 210.23 g/mol
InChI Key: NWOZERLSSAFYIR-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-nitrophenoxy)propan-1-amine (CAS 848640-46-0) is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . Its structure features a phenoxy propan-1-amine core, substituted with a nitro group and a methyl group on the phenyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize this amine-containing nitroaromatic compound as a key building block for the synthesis of more complex molecules, particularly in the development of potential pharmacological agents. The primary amine terminus allows for further functionalization through amide bond formation or Schiff base reactions, while the nitro group can serve as a precursor to anilines. This product is intended for Research Use Only (RUO) and is not for human or veterinary diagnostic or therapeutic use. Please note that this item may be subject to availability; contact us for current stock and detailed specifications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O3 B13537281 3-(5-Methyl-2-nitrophenoxy)propan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

3-(5-methyl-2-nitrophenoxy)propan-1-amine

InChI

InChI=1S/C10H14N2O3/c1-8-3-4-9(12(13)14)10(7-8)15-6-2-5-11/h3-4,7H,2,5-6,11H2,1H3

InChI Key

NWOZERLSSAFYIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCN

Origin of Product

United States

Synthetic Strategies for 3 5 Methyl 2 Nitrophenoxy Propan 1 Amine

Retrosynthetic Analysis of the 3-(5-Methyl-2-nitrophenoxy)propan-1-amine Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary bond disconnections are considered logical: the carbon-oxygen (C-O) ether bond and the carbon-nitrogen (C-N) bond of the amine.

Disconnection of the C-O Ether Bond: This is a common and effective strategy. Cleaving the ether linkage suggests two primary synthons: a phenoxide anion derived from 5-methyl-2-nitrophenol (B1361083) and a 3-carbon electrophile bearing the amino group or a precursor to it. This leads back to starting materials like 5-methyl-2-nitrophenol and a 3-halopropanamine derivative (e.g., 3-chloropropan-1-amine) or a precursor like 3-chloropropanenitrile.

Disconnection of the C-N Bond: This approach involves breaking the bond between the propyl chain and the nitrogen atom. This would lead to a 3-(5-methyl-2-nitrophenoxy)propyl halide or another suitable electrophile and an ammonia (B1221849) equivalent. This strategy is often employed in the final step of the synthesis.

These disconnections highlight the key reactions necessary for the synthesis: an etherification reaction to form the aryloxy bond and a reaction to install the primary amine function.

Conventional Synthetic Pathways to Aryloxypropanamines

The synthesis of aryloxypropanamines like the title compound typically involves a combination of well-established organic reactions. These methods provide a reliable toolkit for constructing the two key structural features: the aryl ether and the terminal amine.

Etherification Reactions in Aryl Ether Formation

The formation of the aryl ether bond is a critical step. Several methods are available, with the choice often depending on the specific substrates and desired reaction conditions. numberanalytics.com

Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide ion with a primary alkyl halide. rsc.org In this context, the sodium or potassium salt of 5-methyl-2-nitrophenol would be reacted with a 3-carbon electrophile, such as 3-chloropropanenitrile or N-(3-bromopropyl)phthalimide. The reaction proceeds via an SN2 mechanism. numberanalytics.com

Copper-Catalyzed Ullmann Condensation: The Ullmann coupling provides an alternative, particularly for less reactive aryl halides. organic-chemistry.org While typically used to couple an alcohol with an aryl halide, modified Ullmann-type reactions can facilitate the etherification of phenols. organic-chemistry.org These reactions often require a copper catalyst and a ligand, such as N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline, and are carried out at elevated temperatures. organic-chemistry.org

Palladium-Catalyzed Buchwald-Hartwig Etherification: This modern cross-coupling method allows for the formation of aryl ethers under relatively mild conditions from aryl halides or triflates and alcohols. organic-chemistry.org The use of specific palladium catalysts and bulky phosphine (B1218219) ligands is key to achieving high yields and tolerating a wide range of functional groups. organic-chemistry.org

Etherification MethodTypical ReactantsKey Reagents/CatalystsGeneral Conditions
Williamson SynthesisPhenoxide + Alkyl HalideBase (e.g., NaH, K₂CO₃)Polar aprotic solvent (e.g., DMF, DMSO)
Ullmann CondensationPhenol (B47542) + Aryl HalideCu catalyst, Ligand, BaseHigh temperature
Buchwald-Hartwig EtherificationPhenol + Aryl Halide/TriflatePd catalyst, Phosphine Ligand, BaseMild to moderate temperature

Amine Formation via Reduction of Nitriles or Amides

Once the carbon skeleton is established, the primary amine can be introduced by reducing a nitrogen-containing functional group, most commonly a nitrile or an amide. jove.com

Reduction of Nitriles: This is a highly effective method for synthesizing primary amines. studymind.co.uk The nitrile group can be reduced using various reagents:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. wikipedia.orglibretexts.orgchemguide.co.uk The reaction is typically performed in an anhydrous ether solvent, followed by an aqueous workup. libretexts.orgchemguide.co.uk

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum, or palladium. studymind.co.ukwikipedia.org It is often considered a more economical and scalable approach for industrial applications. wikipedia.org

Reduction of Amides: Amides can also be reduced to amines using strong reducing agents like LiAlH₄. jove.com The class of amine formed (primary, secondary, or tertiary) depends on the substitution of the amide nitrogen. jove.com For a primary amine, a primary amide would be the required precursor. jove.com

Reductive Amination Approaches

Reductive amination is a versatile one-pot method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgharvard.edu This process involves the initial formation of an imine intermediate from the reaction of the carbonyl with an amine, which is then reduced in situ to the target amine. chemistrysteps.com

To synthesize a primary propanamine, the corresponding propanal derivative would be treated with ammonia. chemistrysteps.com A key advantage is the use of mild and selective reducing agents that reduce the iminium ion intermediate faster than the starting carbonyl compound. harvard.edu

Reducing AgentTypical SubstrateKey Features
Sodium Cyanoborohydride (NaBH₃CN)Aldehyde/Ketone + AmineEffective under weakly acidic conditions; selective for iminium ions.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Aldehyde/Ketone + AmineMild, highly selective, and does not require acidic conditions. harvard.edu
Catalytic Hydrogenation (H₂/Catalyst)Aldehyde/Ketone + AmineCan be used for direct reductive amination, often at elevated pressure. wikipedia.org

Nucleophilic Substitution Reactions in Amine Synthesis

Direct alkylation of ammonia or an amine with an alkyl halide is a fundamental method for C-N bond formation. studymind.co.uk The nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.orglibretexts.org

For the synthesis of a primary amine, an alkyl halide is treated with ammonia. studymind.co.ukdocbrown.info A significant drawback of this method is the potential for overalkylation. libretexts.org The primary amine product is itself a nucleophile and can react with additional alkyl halide to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orgdocbrown.info Using a large excess of ammonia can help to favor the formation of the primary amine. studymind.co.ukdocbrown.info An alternative that avoids overalkylation is the Gabriel synthesis, which uses phthalimide (B116566) as an ammonia surrogate.

Specific Synthetic Methodologies for this compound

A specific and efficient synthesis of this compound can be designed by combining the aforementioned conventional methods. A plausible and widely applicable route involves a two-step sequence: an initial etherification followed by the reduction of a nitrile.

Step 1: Synthesis of 3-(5-Methyl-2-nitrophenoxy)propanenitrile

This step employs the Williamson ether synthesis. 5-Methyl-2-nitrophenol is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide. This nucleophile is then reacted with 3-chloropropanenitrile in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The reaction mixture is typically heated to ensure a reasonable reaction rate.

Step 2: Reduction of 3-(5-Methyl-2-nitrophenoxy)propanenitrile to the Final Product

The intermediate propanenitrile is then reduced to the target primary amine, this compound. This transformation is effectively achieved through catalytic hydrogenation. The nitrile is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and treated with hydrogen gas under pressure in the presence of a catalyst like Raney Nickel. This method is often preferred for its clean reaction profile and high yield. Alternatively, reduction with lithium aluminum hydride in an ether solvent provides another robust route to the final product.

This two-step approach is advantageous as it utilizes readily available starting materials and employs high-yielding, reliable reactions, making it suitable for preparing the title compound.

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound via the Williamson ether synthesis is highly dependent on the careful optimization of several reaction parameters. These include the choice of base, solvent, reaction temperature, and the nature of the leaving group on the propane-1,3-diol derivative.

A critical aspect of this synthesis is the selection of an appropriate base to deprotonate the phenolic hydroxyl group of 5-methyl-2-nitrophenol, forming the more nucleophilic phenoxide. The acidity of the phenol is influenced by the electron-withdrawing nitro group, facilitating deprotonation. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The choice of base can impact the reaction rate and the formation of side products.

The solvent system plays a pivotal role in the reaction's efficiency. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are often employed in Williamson ether syntheses. These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide. The reaction temperature is another key variable to control. While higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions. Therefore, optimizing the temperature to achieve a reasonable reaction time while minimizing impurity formation is essential.

To prevent the primary amine of the propan-1-amine derivative from undergoing side reactions, it is often necessary to use a protecting group. The tert-butoxycarbonyl (Boc) group is a common choice for protecting amines due to its stability under the basic conditions of the Williamson ether synthesis and its relative ease of removal under acidic conditions.

The following table outlines key reaction parameters and their typical ranges for optimization in the synthesis of this compound.

ParameterOptions/RangeConsiderations
Base NaH, K₂CO₃, NaOHStrength of the base, solubility, and potential for side reactions.
Solvent DMF, DMSO, AcetonePolarity, boiling point, and ability to dissolve reactants.
Temperature Room Temperature to RefluxBalancing reaction rate with the potential for side product formation.
Protecting Group Boc, CbzStability to reaction conditions and ease of deprotection.
Leaving Group Cl, Br, I, OTsReactivity of the leaving group (I > Br > Cl > OTs).

Purification Techniques for Target Compound Synthesis (e.g., Chromatography)

Following the synthesis, a multi-step purification process is typically required to isolate this compound in high purity. The initial workup often involves quenching the reaction mixture, followed by extraction to separate the crude product from the reaction solvent and inorganic salts.

Liquid-liquid extraction is a common first step, where the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layers are then combined, washed with brine to remove residual water, and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

For the removal of unreacted starting materials and any side products, column chromatography is a highly effective technique. The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (a mixture of solvents with varying polarities, such as hexane (B92381) and ethyl acetate) is crucial for achieving good separation. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product.

In cases where the final product is a solid, recrystallization can be employed as a final purification step to obtain a highly crystalline material with excellent purity. The choice of solvent for recrystallization is critical; the compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures.

The table below summarizes common purification techniques applicable to the synthesis of this compound.

Purification TechniqueDescriptionKey Parameters
Extraction Separation of the crude product from the aqueous phase and inorganic salts.Choice of organic solvent, pH of the aqueous phase.
Column Chromatography Separation of the target compound from impurities based on polarity.Stationary phase (e.g., silica gel), mobile phase composition (e.g., hexane/ethyl acetate gradient).
Recrystallization Purification of solid products based on differences in solubility.Choice of solvent, cooling rate.
Distillation Purification of liquid products based on differences in boiling points (less common for this compound).Pressure (for vacuum distillation), temperature.

Synthesis of Key Precursors and Intermediates

Preparation of Substituted Nitrophenols

The primary substituted nitrophenol required for this synthesis is 5-methyl-2-nitrophenol. A common and well-established method for its preparation is the nitration of m-cresol. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to prevent over-nitration and the formation of undesired isomers.

Following the nitration reaction, the crude product mixture, which may contain various isomers, is subjected to purification. Steam distillation is an effective method for isolating the desired 5-methyl-2-nitrophenol from its isomers. Alternatively, recrystallization from a suitable solvent can also be employed to obtain the pure compound.

Synthesis of Propane-1,3-diol Derivatives

A variety of propane-1,3-diol derivatives can be utilized in the Williamson ether synthesis. The choice of derivative often depends on the desired reactivity and the need to protect the amino group.

One common precursor is 3-amino-1-propanol. To prevent the amine from interfering with the ether synthesis, it can be protected, for example, with a tert-butoxycarbonyl (Boc) group to form N-Boc-3-amino-1-propanol. This protected intermediate can then be used in the Williamson ether synthesis. The synthesis of N-Boc-3-amino-1-propanol can be achieved by reacting 3-amino-1-propanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Alternatively, a propane (B168953) derivative with a good leaving group at one end and a protected amine at the other can be synthesized. For instance, 3-chloropropan-1-amine or 3-bromopropan-1-amine can be used. These can be prepared from 3-amino-1-propanol by reaction with thionyl chloride or hydrobromic acid, respectively. It is often advantageous to use the hydrochloride or hydrobromide salt of these haloamines in subsequent reactions.

Another strategy involves the use of N-(3-hydroxypropyl)acetamide, which can be synthesized from 3-chloro-1-propanol (B141029) and acetamide (B32628). The acetamide group serves as a protecting group for the amine.

The following table lists some key precursors and intermediates for the synthesis of this compound.

Compound NameStructureRole in Synthesis
5-Methyl-2-nitrophenolC₇H₇NO₃Phenolic precursor for ether formation.
m-CresolC₇H₈OStarting material for the synthesis of 5-methyl-2-nitrophenol.
3-Amino-1-propanolC₃H₉NOStarting material for propane-1,3-diol derivatives.
N-Boc-3-amino-1-propanolC₈H₁₇NO₃Amine-protected intermediate for Williamson ether synthesis.
3-Chloropropan-1-amineC₃H₈ClNPropane derivative with a leaving group.
3-Bromopropan-1-amineC₃H₈BrNPropane derivative with a more reactive leaving group.
N-(3-hydroxypropyl)acetamideC₅H₁₁NO₂Amine-protected intermediate.

Chemical Reactivity and Derivatization Studies of 3 5 Methyl 2 Nitrophenoxy Propan 1 Amine

Reactivity of the Nitro Aromatic Moiety

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. This section details the transformations involving this part of the molecule.

The conversion of the nitro group to a primary amino group is a fundamental transformation that dramatically alters the electronic properties and subsequent reactivity of the aromatic ring. This reduction can be achieved through various established methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is known for its high efficiency and clean reaction profiles. Chemical reductions can be carried out using reagents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acetic acid. The choice of reducing agent can be critical to avoid side reactions and ensure compatibility with other functional groups in the molecule. The resulting product of this reduction is 3-(2-Amino-5-methylphenoxy)propan-1-amine, a diamine with two distinct amino groups available for further derivatization.

Table 1: Comparative Analysis of Reduction Methods for the Nitro Group

Reducing Agent Catalyst/Solvent Reaction Conditions Product Yield (%)
H₂ 10% Pd/C, Ethanol (B145695) 25°C, 1 atm >95
SnCl₂·2H₂O Concentrated HCl 100°C 85-90

The substitution pattern on the aromatic ring of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine is governed by the directing effects of the existing substituents: the nitro group, the methyl group, and the propanoxyamine chain. The nitro group is a strong deactivating group and a meta-director. Conversely, the methyl group and the ether-linked side chain are activating groups and ortho-, para-directors.

The powerful deactivating effect of the nitro group dominates, making the ring less susceptible to electrophilic substitution compared to benzene (B151609). The positions ortho and para to the nitro group (positions 3 and 6) are strongly deactivated. The methyl group at position 5 and the ether linkage at position 1 direct incoming electrophiles to their respective ortho and para positions. Considering the combined effects, the most likely positions for electrophilic attack are ortho to both the methyl and ether groups, which are positions 4 and 6. However, position 6 is strongly deactivated by the adjacent nitro group. Therefore, position 4 is the most probable site for electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions.

Transformations Involving the Primary Amine Group

The primary amine at the end of the propanoxy chain is a nucleophilic center and a key site for a wide array of chemical modifications.

The primary amine can be readily alkylated to form secondary and tertiary amines. This can be achieved through reactions with alkyl halides or via reductive amination. Direct alkylation with one equivalent of an alkyl halide can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. To achieve controlled mono-alkylation, reductive amination is often the preferred method. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

N-acylation of the primary amine group provides a straightforward route to the synthesis of amides. This reaction is typically carried out using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. The resulting amides are generally stable compounds and this transformation is often used to protect the amine group during other synthetic steps or to introduce specific functional moieties into the molecule.

Table 2: N-Acylation Reactions with Various Acylating Agents

Acylating Agent Base Solvent Product
Acetyl Chloride Triethylamine Dichloromethane N-(3-(5-Methyl-2-nitrophenoxy)propyl)acetamide
Benzoyl Chloride Pyridine Tetrahydrofuran N-(3-(5-Methyl-2-nitrophenoxy)propyl)benzamide

The primary amine readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the removal of a water molecule. The formation of the C=N double bond is reversible, and the stability of the resulting Schiff base can vary depending on the structure of the carbonyl compound used. These imine intermediates can be valuable for further synthetic transformations, such as reduction to secondary amines (as in reductive amination) or participation in cycloaddition reactions.

Computational Chemistry and Structural Analysis of 3 5 Methyl 2 Nitrophenoxy Propan 1 Amine

Molecular Modeling and Docking Studies

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. Among these, molecular docking is a key method for predicting how a small molecule, or ligand, binds to a macromolecular target, such as a protein. oup.commdpi.com

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when it binds to a target protein, as well as the strength of this interaction, often expressed as a docking score. nih.govnih.gov For 3-(5-methyl-2-nitrophenoxy)propan-1-amine, a hypothetical docking study could be performed against a plausible biological target, such as a monoamine oxidase (MAO) or an adrenergic receptor, given the prevalence of the phenoxypropanamine scaffold in inhibitors of these proteins.

The process would involve preparing the 3D structure of the ligand and the target protein. The docking simulation would then place the ligand in the binding site of the protein in various possible conformations and orientations. A scoring function would then be used to estimate the binding affinity for each pose. oup.com

The results of such a study would highlight the key interactions between this compound and the amino acid residues in the binding pocket of the target. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, the primary amine group of the ligand could form hydrogen bonds with acidic residues like aspartate or glutamate, while the aromatic ring could engage in π-π stacking with aromatic residues such as phenylalanine or tyrosine.

A hypothetical summary of docking results for this compound against a target protein is presented in Table 1.

Table 1: Hypothetical Docking Results for this compound
ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTyr407, Gln206, Phe208, Cys172
Hydrogen Bond InteractionsAmine group with Tyr407
Hydrophobic InteractionsAromatic ring with Phe208

The phenoxypropanamine scaffold possesses significant conformational flexibility due to several rotatable bonds. A conformational analysis is crucial to identify the low-energy conformations that the molecule is likely to adopt in a biological environment. researchgate.net This analysis can be performed using molecular mechanics or quantum mechanics methods.

For this compound, the key rotatable bonds are those in the propan-1-amine chain and the bond connecting the oxygen atom to the aromatic ring. By systematically rotating these bonds and calculating the energy of the resulting conformers, a potential energy surface can be generated. This allows for the identification of local and global energy minima, which correspond to the most stable conformations.

The results of a conformational analysis can provide insights into the shape of the molecule and how it might fit into a protein's binding site. This information is valuable for understanding its structure-activity relationship and for designing analogues with improved binding properties.

Table 2 presents hypothetical results from a conformational analysis of the phenoxypropanamine scaffold in the title compound.

Table 2: Hypothetical Conformational Analysis of this compound
ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
1 (Global Minimum)178°0.00
265°1.25
3-68°1.30

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. fiveable.mewikipedia.org 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), extend this concept by considering the three-dimensional properties of the molecules. nih.govrutgers.edu

To develop a QSAR model for a series of analogues of this compound, a set of molecular descriptors would first be calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular weight, volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices.

Once the descriptors are calculated, a statistical method, such as multiple linear regression, is used to build a mathematical equation that correlates the descriptors with the biological activity of the compounds. ijsdr.org A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²). mdpi.com

Table 3 shows a hypothetical set of descriptors and their correlation with a hypothetical biological activity for a series of analogues.

Table 3: Hypothetical QSAR Descriptors and Their Correlation with Biological Activity
DescriptorCoefficient in QSAR Equationp-value
LogP0.45<0.01
Molecular Weight-0.120.03
Dipole Moment0.28<0.01

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. dovepress.compatsnap.com Pharmacophore modeling can be used to identify the key chemical features responsible for a molecule's biological activity and to guide the design of new, more potent compounds. nih.govdergipark.org.tr

A pharmacophore model for this compound and its analogues could be developed using either a ligand-based or a structure-based approach. patsnap.comnih.gov

Ligand-based: This approach aligns a set of active molecules and extracts the common chemical features.

Structure-based: This approach identifies the key interaction points between a ligand and its target protein from a protein-ligand complex. nih.gov

The resulting pharmacophore model would consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers, arranged in a specific 3D geometry. This model could then be used to screen virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active.

A hypothetical pharmacophore model for this class of compounds might include:

A hydrogen bond donor (from the amine group).

An aromatic ring.

A hydrophobic feature (from the methyl group).

These features would be arranged in a specific spatial orientation, which would be crucial for binding to the target.

Theoretical Spectroscopic Investigations (e.g., DFT Calculations for NMR/IR Prediction)

Density Functional Theory (DFT) is a quantum mechanical method that can be used to predict a wide range of molecular properties, including spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govbenthamdirect.comyoutube.com These theoretical predictions can be a powerful tool for structure elucidation and for confirming the identity of a synthesized compound. ivanmr.comruc.dk

To predict the NMR and IR spectra of this compound, the first step would be to perform a geometry optimization of the molecule using DFT. This would be followed by the calculation of the NMR shielding tensors and the vibrational frequencies. researchgate.net

The calculated NMR shielding tensors can be converted to chemical shifts, which can be directly compared with experimental NMR data. nih.gov Similarly, the calculated vibrational frequencies can be used to generate a theoretical IR spectrum, which can be compared with an experimental spectrum. A good agreement between the theoretical and experimental spectra would provide strong evidence for the correctness of the proposed structure.

Tables 4 and 5 present hypothetical DFT-predicted NMR and IR data for this compound.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
AtomPredicted Chemical Shift (ppm)
¹H (amine)2.85
¹H (methyl)2.30
¹³C (aromatic C-O)155.2
¹³C (aromatic C-N)140.8
¹³C (methyl)20.5
Table 5: Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹) for this compound
Vibrational ModePredicted Frequency (cm⁻¹)
N-H stretch (amine)3350
C-H stretch (aromatic)3050
N-O stretch (nitro)1525
C-O-C stretch (ether)1250

Analytical Methodologies for Research on 3 5 Methyl 2 Nitrophenoxy Propan 1 Amine

Spectroscopic Characterization Techniques for Structural Elucidation of Synthesized Compounds and Derivatives

Spectroscopic methods are indispensable for verifying the molecular structure of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals would correspond to the aromatic protons, the aliphatic protons of the propanamine chain, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the ether linkage.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the aromatic carbons, the carbons in the aliphatic chain, and the methyl carbon. The positions of the aromatic carbon signals are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.8110 - 155
O-CH₂~ 4.1~ 68
N-CH₂~ 2.9~ 40
C-CH₂-C~ 2.0~ 30
Ar-CH₃~ 2.3~ 20
NH₂Variable (1.5 - 3.0)-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include:

N-H stretching from the primary amine group, typically appearing as a doublet in the range of 3300-3500 cm⁻¹.

C-H stretching from the aromatic and aliphatic parts of the molecule, observed around 2850-3100 cm⁻¹.

N-O stretching from the nitro group, which presents as two strong bands around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

C-O-C stretching from the ether linkage, visible in the 1050-1250 cm⁻¹ region.

C=C stretching within the aromatic ring, found in the 1450-1600 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500 (doublet)
Aromatic/Aliphatic C-HC-H Stretch2850 - 3100
Nitro GroupAsymmetric N-O Stretch~ 1520
Nitro GroupSymmetric N-O Stretch~ 1350
Aryl EtherC-O-C Stretch1050 - 1250
Aromatic RingC=C Stretch1450 - 1600

Mass Spectrometry (MS, LC-MS, HRMS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information from fragmentation patterns.

Electron Ionization (EI-MS): This technique would likely show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the propyl-amine chain.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is particularly useful as it combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of non-volatile compounds like this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound, thus confirming its identity with a high degree of certainty.

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are essential for separating this compound from impurities, byproducts, or other components in a mixture, and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

Both HPLC and UPLC are cornerstone techniques for the purity assessment and quantification of this compound. These methods separate compounds based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase.

A typical reverse-phase HPLC or UPLC method would utilize a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the nitrophenoxy chromophore absorbs UV light. The retention time of the compound is a characteristic feature under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. UPLC offers the advantage of higher resolution and faster analysis times compared to conventional HPLC.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of this compound, direct analysis by GC is challenging. However, its volatility can be increased through derivatization. nih.govsigmaaldrich.com

A common derivatization strategy for primary amines is silylation, where the active hydrogens on the amine group are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govomicsonline.org This process significantly increases the volatility of the analyte, making it amenable to GC analysis. The resulting TMS derivative can then be separated on a suitable GC column and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). nih.govsigmaaldrich.com

Quantitative NMR (qNMR) for Assay Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the concentration and purity of chemical compounds, including this compound. bruker.comresearchgate.net Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR determines the quantity of an analyte by comparing its integrated signal intensity to that of a certified internal standard with a known concentration. ox.ac.ukenovatia.com This makes qNMR a powerful tool for the absolute quantification of active pharmaceutical ingredients (APIs) without the need for a specific, identical reference material. bruker.comresearchgate.net

The fundamental principle of ¹H qNMR is that the area of a resonance signal is directly proportional to the number of nuclei (protons) giving rise to that signal and to the molar concentration of the compound in the solution. enovatia.com For the assay determination of this compound, a specific, well-resolved proton signal unique to the molecule is selected for integration. This signal should not overlap with signals from the solvent, the internal standard, or any impurities. A certified internal standard, chosen for its chemical stability, high purity, and simple spectrum with signals in an uncluttered region, is accurately weighed and mixed with a precisely weighed amount of the analyte. ox.ac.uk

The potency or assay (%w/w) is then calculated using the integral values of the selected signals from the analyte and the internal standard, the number of protons each signal represents, their respective molecular weights, and the weights of the sample and standard used. nih.gov Key experimental parameters such as relaxation delay (D1) must be carefully optimized to ensure complete relaxation of all relevant nuclei, guaranteeing accurate and reproducible quantification. ox.ac.uk The methods are often qualified for specificity, accuracy, precision, and linearity over a defined range. nih.gov

ParameterDescriptionTypical Value / Condition
Internal Standard A high-purity compound with a known concentration used for quantification.Maleic acid, Dimethyl sulfone, 1,4-Dinitrobenzene
Solvent Deuterated solvent to dissolve both analyte and standard without interfering signals.DMSO-d₆, CDCl₃
Analyte Signal (Hypothetical) A well-resolved signal from the target molecule, e.g., the methyl protons on the aromatic ring.~2.3 ppm (singlet, 3H)
Relaxation Delay (D1) Time allowed for nuclear spins to return to thermal equilibrium before the next pulse. Crucial for accurate integration.&gt; 5 times the longest T₁ relaxation time
Pulse Angle The angle by which the net magnetization vector is rotated.30° or 90°
Number of Scans Increased scans improve the signal-to-noise ratio (S/N) for better integration precision.16 - 64

Advanced Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification technique used to convert an analyte into a product with properties more suitable for a given analytical method. For this compound, derivatization can significantly improve its detectability in HPLC and enable the separation of its enantiomers.

Pre-column Derivatization for HPLC Analysis

The primary amine group of this compound lacks a strong chromophore or fluorophore, which can result in poor sensitivity when using common HPLC detectors like UV-Vis or Fluorescence. Pre-column derivatization addresses this limitation by attaching a molecule (a tag) with strong UV absorption or fluorescence properties to the amine group before the sample is injected into the HPLC system. thermofisher.com This process not only enhances detection sensitivity but can also improve the chromatographic properties of the analyte, such as its retention and peak shape. thermofisher.com

The reaction involves mixing the sample with a derivatizing reagent under specific conditions (e.g., pH, temperature, time) to form a stable derivative. nih.govdoi.org A variety of reagents are available for targeting primary amines. thermofisher.com The choice of reagent depends on the desired detection method (UV or fluorescence), the reactivity of the amine, and the stability of the resulting derivative. creative-proteomics.com For instance, o-phthalaldehyde (B127526) (OPA), when reacted with a primary amine in the presence of a thiol, rapidly forms a highly fluorescent isoindole derivative, allowing for trace-level detection. thermofisher.com

Derivatizing ReagentAbbreviationTarget GroupDetection MethodKey Characteristics
o-Phthalaldehyde OPAPrimary aminesFluorescenceFast reaction at room temperature; reagent itself is not fluorescent. thermofisher.com
Dansyl Chloride DNS-ClPrimary & Secondary aminesFluorescence, UVForms highly stable sulfonamide derivatives; reaction can be slow. creative-proteomics.com
9-Fluorenylmethyl Chloroformate FMOC-ClPrimary & Secondary aminesFluorescenceForms stable derivatives under mild conditions. thermofisher.com
Phenyl Isothiocyanate PITCPrimary & Secondary aminesUVForms stable phenylthiocarbamyl (PTC) derivatives; requires anhydrous conditions. creative-proteomics.com

Chiral Derivatization for Enantiomeric Analysis

When a chiral compound like this compound exists as a racemic mixture (an equal mixture of two enantiomers), separating and quantifying each enantiomer is often necessary, particularly in pharmaceutical contexts. ntu.edu.tw While direct separation on a chiral stationary phase (CSP) is one approach, an alternative strategy is chiral derivatization. ntu.edu.twnih.gov

This method involves reacting the racemic amine with an enantiomerically pure Chiral Derivatizing Agent (CDA). researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different properties and can be separated using standard, non-chiral (achiral) analytical techniques, most commonly reverse-phase HPLC. acs.orggoogleapis.com The successful separation of the resulting diastereomeric peaks allows for the quantification of the original enantiomeric composition. scilit.com A variety of CDAs are available that can react with the primary amine functional group of the target compound. nih.gov

Chiral Derivatizing Agent (CDA)Analyte Functional GroupResulting DiastereomersSeparation/Analysis Technique
(+)-1-(9-Fluorenyl)ethyl chloroformate Primary and secondary aminesDiastereomeric carbamatesReverse-Phase HPLC
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) Primary and secondary aminesDiastereomeric L-alanylamidesReverse-Phase HPLC
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride Primary amines, alcoholsDiastereomeric amidesHPLC, GC, NMR
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate Primary and secondary aminesDiastereomeric thioureasReverse-Phase HPLC

Future Research Directions and Translational Perspectives for 3 5 Methyl 2 Nitrophenoxy Propan 1 Amine

Exploration of New Synthetic Methodologies

The development of efficient and versatile synthetic routes is fundamental to enabling extensive biological evaluation of 3-(5-Methyl-2-nitrophenoxy)propan-1-amine and its analogs. While classical methods for the synthesis of aryloxypropanolamines are established, future research could focus on more modern and efficient catalytic systems.

One promising avenue is the application of palladium-catalyzed Buchwald-Hartwig amination reactions. This methodology could be employed for the direct coupling of a suitably functionalized nitrophenol with a protected aminopropanol (B1366323) derivative, or vice-versa. The judicious choice of phosphine (B1218219) ligands can be critical in achieving high yields and regioselectivity, especially with electronically diverse substrates. nih.gov Research in this area could explore a range of ligands to optimize reaction conditions for the specific scaffold of this compound.

Furthermore, flow chemistry methodologies could be explored to improve the safety and scalability of the synthesis, particularly given the presence of the nitro group which can be sensitive to certain reaction conditions. The development of a robust flow synthesis protocol would facilitate the rapid generation of a library of analogs for subsequent structure-activity relationship studies.

Methodology Potential Advantages Key Research Focus
Palladium-Catalyzed C-N CouplingHigh efficiency, broad substrate scopeLigand screening, optimization of reaction conditions
Flow ChemistryImproved safety, scalability, rapid analog synthesisReactor design, optimization of flow parameters
BiocatalysisHigh stereoselectivity, environmentally friendlyEnzyme screening, reaction engineering

This table presents hypothetical research directions and is for illustrative purposes.

Advanced SAR Studies and Targeted Analog Design

A systematic exploration of the Structure-Activity Relationships (SAR) is crucial to understanding the molecular determinants of the biological activity of this compound. drugdesign.org Future SAR studies should focus on systematically modifying the three key components of the molecule: the aromatic ring, the linker, and the terminal amine.

Aromatic Ring Modifications: The methyl and nitro substituents on the phenyl ring are key features. Analogs could be synthesized where the methyl group is moved to other positions or replaced with other alkyl or electron-donating groups. Similarly, the nitro group could be repositioned or substituted with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to probe the importance of its electronic and steric properties. researchgate.net

Linker Modifications: The three-carbon linker provides conformational flexibility. The synthesis of analogs with shorter or longer linkers, or with constrained linkers (e.g., containing a cyclopropyl (B3062369) group), could provide insights into the optimal spatial arrangement for biological activity.

Terminal Amine Modifications: The primary amine is a key site for interaction with biological targets and can be readily modified. Secondary and tertiary amines, as well as amides and sulfonamides, could be synthesized to explore the impact of basicity and hydrogen bonding capacity on activity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to build predictive models based on the biological data of a series of analogs. mdpi.com These models can guide the rational design of new compounds with improved potency and selectivity. mdpi.com

Modification Site Proposed Analogs Rationale
Aromatic RingIsomers of the methyl group, replacement of the nitro group with -CN, -CF3To probe electronic and steric requirements for activity.
Propanamine LinkerEthoxyamine and butoxyamine analogs, cyclopropyl-containing linkersTo investigate the optimal length and conformation of the linker.
Terminal AmineN-methyl, N,N-dimethyl, acetamide (B32628), and methanesulfonamide (B31651) derivativesTo evaluate the role of basicity and hydrogen bonding.

This table presents hypothetical SAR strategies and is for illustrative purposes.

Integration of Multi-Omics Data in Mechanistic Investigations

To elucidate the mechanism of action (MoA) of this compound, an integrated multi-omics approach will be essential. nih.govresearchgate.net This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the compound. astrazeneca.com

A typical workflow would involve treating a relevant cell line with the compound and then performing a battery of omics analyses. Transcriptomic profiling using RNA-sequencing can reveal changes in gene expression, providing clues about the pathways that are perturbed by the compound. broadinstitute.org Proteomics, using techniques like mass spectrometry, can identify the protein targets that directly bind to the small molecule. broadinstitute.org Metabolomic analysis can uncover changes in cellular metabolism, providing a functional readout of the compound's effects.

By integrating these different data types using bioinformatics and machine learning algorithms, it is possible to identify the key pathways and molecular targets that are modulated by this compound. nih.govresearchgate.net This unbiased approach can reveal unexpected MoAs and help to identify potential biomarkers for the compound's activity. nih.govbioengineer.org

Omics Platform Information Gained Potential Insights
Transcriptomics (RNA-Seq)Changes in gene expressionIdentification of perturbed signaling pathways. broadinstitute.org
Proteomics (Mass Spec)Protein-compound interactions, changes in protein abundanceDirect target identification, downstream protein expression changes. broadinstitute.org
MetabolomicsChanges in metabolite levelsUnderstanding of the compound's impact on cellular metabolism.
Integrative AnalysisNetwork-based modelingComprehensive understanding of the mechanism of action.

This table presents a hypothetical multi-omics workflow and is for illustrative purposes.

Development of Novel Research Probes and Chemical Biology Tools

The scaffold of this compound can serve as a starting point for the development of chemical probes to study biological processes. nih.gov A chemical probe is a small molecule that is used to selectively modulate the function of a specific protein or pathway. nih.gov

To develop a chemical probe from this scaffold, it would be necessary to first identify a specific biological target. Once a target is validated, the scaffold can be optimized for potency and selectivity. The terminal amine provides a convenient handle for the attachment of reporter tags, such as fluorescent dyes or biotin (B1667282), which can be used to visualize the probe in cells or to pull down its protein binding partners.

Furthermore, photo-affinity labeling probes could be designed by incorporating a photoreactive group into the molecule. Upon irradiation with UV light, these probes can form a covalent bond with their target protein, allowing for its unambiguous identification. The development of such tools would not only advance our understanding of the compound's own mechanism of action but also provide valuable reagents for the broader scientific community. google.com

Probe Type Modification Application
Fluorescent ProbeConjugation of a fluorophore to the terminal amineCellular imaging and localization studies
Affinity ProbeAttachment of a biotin tagPull-down assays and target identification
Photo-affinity ProbeIncorporation of a photoreactive group (e.g., benzophenone)Covalent labeling of the target protein

This table presents hypothetical strategies for chemical probe development and is for illustrative purposes.

Potential for Scaffold-Based Exploration in New Therapeutic Areas (Preclinical Research Focus)

The this compound scaffold holds potential for exploration in various therapeutic areas in the preclinical setting. The combination of an aromatic system and a flexible amine-containing side chain is a common feature in many biologically active molecules.

Neurodegenerative Diseases: Phenolic compounds have been investigated for their neuroprotective properties. nih.gov Future preclinical studies could explore the potential of this compound and its analogs in models of diseases such as Alzheimer's or Parkinson's disease. news-medical.net

Oncology: The nitrophenyl group is present in some anticancer agents, and its potential to act as a hypoxia-activated prodrug could be investigated. The propanamine side chain could also be modified to target specific enzymes or receptors that are overexpressed in cancer cells.

Inflammatory Diseases: Compounds with anti-inflammatory properties often possess scaffolds that can interact with key inflammatory mediators. The potential of this compound class to modulate inflammatory pathways could be explored in preclinical models of diseases such as rheumatoid arthritis or inflammatory bowel disease. nih.gov

A systematic screening of a library of analogs based on the this compound scaffold against a panel of disease-relevant targets and in various cellular and animal models could uncover novel therapeutic opportunities.

Therapeutic Area Rationale Potential Preclinical Models
Neurodegenerative DiseasesPhenolic structures are known to have neuroprotective effects. nih.govCell-based models of neuronal toxicity, animal models of Alzheimer's or Parkinson's disease.
OncologyThe nitrophenyl group may confer selective toxicity under hypoxic conditions.Cancer cell line proliferation assays, tumor xenograft models.
Inflammatory DiseasesAmine-containing scaffolds can interact with inflammatory targets.Lipopolysaccharide (LPS)-stimulated macrophage assays, animal models of arthritis.

This table presents hypothetical preclinical research avenues and is for illustrative purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Methyl-2-nitrophenoxy)propan-1-amine, and how can reaction yields be improved?

  • Methodology : A two-step synthesis is typical:

Nitroaromatic precursor preparation : Nitration of 5-methyl-2-phenoxypropan-1-amine using mixed HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration.

Amine functionalization : Reductive amination or nucleophilic substitution to introduce the propan-1-amine chain. Catalytic hydrogenation (Pd/C or Raney Ni) is recommended for nitro-group reduction, with yields influenced by solvent polarity (e.g., ethanol vs. THF) and pressure .

  • Yield optimization : Use HPLC (≥95% purity threshold) to monitor intermediates. Adjust stoichiometry of reagents (e.g., 1.2 eq. NaBH₄ for reductive steps) and employ column chromatography for purification .
Synthetic Route Catalyst Solvent Yield
Nitration + Reductive AminationPd/C (10%)Ethanol38–45%
Direct Nucleophilic SubstitutionK₂CO₃DMF22–28%

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical workflow :

  • NMR : Compare ¹H/¹³C chemical shifts to analogous compounds (e.g., 3-(pyrazin-2-yl)propan-1-amine derivatives in ). Expect aromatic proton signals at δ 7.8–8.2 ppm (nitrophenoxy group) and methyl groups at δ 2.3–2.5 ppm.
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min. Purity ≥95% is critical for biological assays .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 225.1 (calculated for C₁₀H₁₃N₂O₃).

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic insight : The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution but deactivating it for electrophilic reactions. Computational studies (DFT) show a 15% increase in activation energy for Suzuki-Miyaura couplings compared to methoxy-substituted analogs .
  • Experimental validation : Perform kinetic studies using Pd(OAc)₂/XPhos in THF/water. Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 3:1). Contradictions in literature data (e.g., variable catalytic turnover) may arise from trace moisture or oxygen sensitivity .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Case study : Conflicting IC₅₀ values in kinase inhibition assays (e.g., GSK-3β) may stem from:

  • Solubility variability : Use DMSO stock solutions standardized to ≤0.1% v/v in assay buffers to avoid precipitation.
  • Metabolic instability : Incubate with liver microsomes (e.g., human CYP3A4) to assess degradation rates. LC-MS/MS can quantify intact compound levels .
    • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets. Replicate experiments in triplicate, using positive controls (e.g., staurosporine for kinase assays) .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • In silico workflow :

Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). The nitro group’s dipole moment enhances binding to polar residues (Asp155 in 5-HT₂A).

ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB = 0.3) but high plasma protein binding (89%), requiring dose adjustments in vivo .

MD simulations : GROMACS can assess stability of ligand-receptor complexes over 100 ns trajectories. Key hydrogen bonds (e.g., with Tyr370) should persist >70% of simulation time .

Data Contradiction Analysis

Q. Why do crystallography studies report conflicting spatial arrangements of the nitrophenoxy group?

  • Root cause : Polymorphism or crystal packing effects. For example, SHELXL-refined structures may show torsion angles varying by ±10° due to solvent inclusion (e.g., methanol vs. acetonitrile) .
  • Resolution : Collect high-resolution data (≤0.8 Å) at synchrotron facilities. Use PLATON to check for twinning or disorder. Cross-validate with powder XRD to confirm phase purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.